6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine
Overview
Description
6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic compound with the molecular formula C9H12N2O. This compound is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . The structure of this compound consists of a naphthyridine ring system with a methoxy group at the 6-position and a tetrahydro configuration, making it a unique and interesting molecule for various scientific studies .
Mechanism of Action
Target of Action
It’s structurally similar compound, 5-methoxy-1,2,3,4-tetrahydro-2,6-naphthyridine, has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine in the brain.
Mode of Action
Biochemical Pathways
Result of Action
Based on its structural similarity to other naphthyridines, it may have a variety of biological activities, including potential anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine typically involves the reaction of 2-chloro-3,5-diaminopyridine with hexafluoroacetylacetone in the presence of a catalyst such as montmorillonite K10 . This reaction yields the desired naphthyridine derivative as a yellowish solid. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to optimize the yield and purity of the product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes using larger reaction vessels, optimizing reaction times, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine oxides.
Reduction: Reduction reactions can convert the naphthyridine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the naphthyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted naphthyridines, naphthyridine oxides, and reduced naphthyridine derivatives .
Scientific Research Applications
6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-6-methoxyquinoline: Similar in structure but differs in the position of the nitrogen atoms and the presence of a quinoline ring.
6-Methoxy-1,2,3,4-tetrahydro-2,7-naphthyridine: Another naphthyridine derivative with different substitution patterns.
Uniqueness: 6-Methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine is unique due to its specific substitution pattern and tetrahydro configuration, which confer distinct chemical and biological properties. Its ability to modulate neurotransmitter uptake and release sets it apart from other similar compounds .
Properties
IUPAC Name |
6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-12-9-5-4-7-8(11-9)3-2-6-10-7/h4-5,10H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLZTKZAAHOQRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)NCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1393544-54-1 | |
Record name | 6-methoxy-1,2,3,4-tetrahydro-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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